molecular formula C13H14N2O2 B1474809 1-(3,4-dimethylbenzyl)-1H-imidazole-4-carboxylic acid CAS No. 1970885-87-0

1-(3,4-dimethylbenzyl)-1H-imidazole-4-carboxylic acid

Cat. No.: B1474809
CAS No.: 1970885-87-0
M. Wt: 230.26 g/mol
InChI Key: SIHBOCBZYAYLQS-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylbenzyl)-1H-imidazole-4-carboxylic acid is a substituted imidazole derivative featuring a 3,4-dimethylbenzyl group attached to the nitrogen atom of the imidazole ring and a carboxylic acid moiety at the 4-position. These analogs are frequently explored in medicinal chemistry due to the imidazole scaffold’s versatility in drug design, particularly for targeting enzymes, ion channels, and receptors .

Properties

IUPAC Name

1-[(3,4-dimethylphenyl)methyl]imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-9-3-4-11(5-10(9)2)6-15-7-12(13(16)17)14-8-15/h3-5,7-8H,6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIHBOCBZYAYLQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CN2C=C(N=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-dimethylbenzyl)-1H-imidazole-4-carboxylic acid is an organic compound belonging to the imidazole derivative class. Its unique structure, characterized by a 3,4-dimethylbenzyl group and a carboxylic acid functional group, has prompted extensive research into its biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C13H13N3O2\text{C}_{13}\text{H}_{13}\text{N}_3\text{O}_2

This structure features an imidazole ring which is known for its diverse biological properties, including antimicrobial and anticancer activities.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains and fungi. For example, in vitro assays demonstrated that the compound effectively reduced the viability of common pathogens, suggesting potential for use in treating infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In a study assessing its effects on human cancer cell lines, including breast (MDA-MB231) and cervical (HeLa) cancers, it was found to induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the inhibition of specific kinases associated with cancer cell signaling pathways.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes by binding to their active sites or allosteric sites, thus blocking substrate access.
  • Receptor Interaction : It has been shown to interact with receptors involved in cellular signaling pathways, affecting processes such as cell growth and apoptosis.

Study 1: Antimicrobial Evaluation

A study published in Journal of Antimicrobial Chemotherapy reported that this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results indicate a promising potential for this compound as an antimicrobial agent.

Study 2: Anticancer Activity

In another study focusing on cancer cell lines, the compound was tested for its cytotoxic effects. The results showed that at concentrations above 50 µM, there was a significant reduction in cell viability across multiple cancer types:

Cell LineIC50 (µM)
MDA-MB23145
HeLa30
K56250

These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The substituents on the benzyl group significantly influence the compound’s electronic, steric, and pharmacokinetic properties. Key analogs include:

Compound Name Substituent on Benzyl Group Molecular Formula CAS No. Molecular Weight (g/mol) Key Structural Features
1-(3,4-Dimethylbenzyl)-1H-imidazole-4-COOH* 3,4-dimethyl C₁₃H₁₄N₂O₂ Not provided ~242.26 Electron-donating methyl groups enhance lipophilicity.
1-(4-Chlorophenyl)-1H-imidazole-4-COOH 4-Cl C₁₀H₇ClN₂O₂ 445302-22-7 222.63 Chlorine increases electronegativity and logP .
1-(3,4-Dichlorophenyl)-1H-imidazole-4-COOH 3,4-diCl C₁₀H₆Cl₂N₂O₂ 445302-10-3 257.07 Higher molecular weight; stronger electron-withdrawing effects .
1-(3-(Trifluoromethyl)phenyl)-1H-imidazole-4-COOH 3-CF₃ C₁₁H₇F₃N₂O₂ 445302-16-9 256.18 CF₃ group enhances metabolic stability and acidity .
1-Phenyl-1H-imidazole-4-COOH H (unsubstituted) C₁₀H₈N₂O₂ 18075-64-4 188.18 Baseline for comparing substituent effects .

*Hypothetical data inferred from analogs.

Key Observations:
  • Electron-Donating vs.
  • Acidity : The pKa of the carboxylic acid group is influenced by substituents. For example, the dichloro analog (CAS 445302-10-3) has a predicted pKa of 1.32, suggesting higher acidity compared to the dimethyl variant (estimated pKa ~2–3) .

Physicochemical Properties

Property 1-(3,4-Dimethylbenzyl) Analogue 1-(4-Chlorophenyl) 1-(3,4-Dichlorophenyl) 1-(3-CF₃-Phenyl)
Molecular Weight ~242.26 222.63 257.07 256.18
Predicted logP ~2.5–3.0 2.1–2.5 2.8–3.3 3.0–3.5
pKa (carboxylic acid) ~2.5–3.0 ~1.8–2.2 1.32 ~1.5–2.0
Solubility (aq.) Low Moderate Low Very low
  • Lipophilicity : The trifluoromethyl analog (logP ~3.0–3.5) is more lipophilic than the dimethyl derivative due to the hydrophobic CF₃ group .
  • Solubility : Chloro-substituted compounds exhibit moderate aqueous solubility compared to highly lipophilic dimethyl or trifluoromethyl variants .

Preparation Methods

Benzylation of Imidazole Derivatives

Summary Table of Preparation Methods

Step Method Description Key Reagents/Conditions Yield/Notes Reference
1. Benzylation Alkylation of imidazole or N-acetylimidazole with 3,4-dimethylbenzyl halide Base, reflux, possible catalysts (Pd/C, PtO2) Intermediate formation; deprotection needed
2. Ester Formation Cycloaddition of α-isocyanoacetate with N-aryl-benzimidoyl chloride derivatives α-Isocyanoacetate, N-aryl-benzimidoyl chloride Efficient formation of imidazole-4-carboxylate esters
3. Hydrolysis Acidic hydrolysis of ester or N-acetylated imidazole derivative Boiling in aqueous HCl, pH adjustment, crystallization Moderate yields (~54%) of free acid
4. Hydroxymethylation & Oxidation Reaction of imidazole with formaldehyde, followed by nitric acid oxidation Formaldehyde, KOH, reflux; nitric acid oxidation High yields for dicarboxylic acid derivatives; potential adaptation

Detailed Research Findings and Analysis

  • The benzylation step is critical for regioselectivity and yield. Using N-acetyl protection on imidazole improves selectivity and facilitates subsequent hydrolysis to the free acid.

  • Cycloaddition methods for ester formation provide a novel and efficient route with potential for structural diversity, allowing for the introduction of various aryl substituents, including 3,4-dimethylbenzyl groups.

  • Hydrolysis conditions must be carefully controlled to avoid decomposition or side reactions. Reflux times of 3-4 hours in strong acid solutions are typical, with post-reaction pH adjustment essential for product isolation.

  • Hydroxymethylation and oxidation offer an alternative for introducing carboxylic acid groups but are more commonly used for di-substituted imidazole carboxylic acids. Adapting this for mono-substituted derivatives requires further optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-dimethylbenzyl)-1H-imidazole-4-carboxylic acid
Reactant of Route 2
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1-(3,4-dimethylbenzyl)-1H-imidazole-4-carboxylic acid

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